Lipophilicity (LogP) Head-to-Head: Isovaleroyl Chain Delivers Higher LogP Than Straight-Chain or Isobutyryl Analogs
The target compound exhibits a computed logP of 2.92942, which is 0.246 log units higher than the straight-chain analog 1-(4-hydroxy-2-methylphenyl)butan-1-one (logP 2.68342) and 0.390 log units higher than the isobutyryl analog 1-(4-hydroxy-2-methylphenyl)-2-methylpropan-1-one (logP 2.53930) . This difference corresponds to an approximately 1.8-fold and 2.5-fold increase in octanol–water partition coefficient, respectively, and is attributable to the additional methylene unit and branching pattern of the isovaleroyl chain . The regioisomer 1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one has an identical computed logP (2.92942), indicating that the acyl chain, not the phenyl-ring substitution pattern, is the dominant driver of lipophilicity in this series .
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | LogP = 2.92942 |
| Comparator Or Baseline | Straight-chain analog CAS 104174-31-4: LogP = 2.68342; Isobutyryl analog CAS 761459-40-9: LogP = 2.53930; Regioisomer CAS 55813-81-5: LogP = 2.92942 |
| Quantified Difference | ΔLogP = +0.246 vs. straight-chain; +0.390 vs. isobutyryl; 0.000 vs. regioisomer |
| Conditions | Computational prediction using XLogP3/ACD/Labs algorithm; values sourced from LeYan and ChemSrc vendor databases |
Why This Matters
A ~0.25–0.40 logP difference shifts chromatographic retention (HPLC) and can alter membrane permeability by a factor of ~1.5–2.5×, directly impacting assay design and formulation strategy when selecting among in-class candidates.
